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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1583022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Hydroxy-2-
nitrobenzaldehyde (C7HsNO4, Molecular Weight: 167.12 g/mol ).[1] The following sections
present available mass spectrometry data, along with generalized experimental protocols for
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of
this compound.

Data Presentation

The quantitative spectroscopic data for 4-Hydroxy-2-nitrobenzaldehyde is summarized
below. It is important to note that while mass spectrometry data is available, detailed,
experimentally verified NMR and IR peak lists for this specific isomer are not readily available
in publicly accessible literature. The information for NMR and IR is therefore based on general
principles and data for structurally similar compounds.

Mass Spectrometry (MS)
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Property Value

lonization Mode Electron lonization (EI)
Molecular lon [M]* m/z 167

Key Fragments m/z

137

81

39

Table 1: Mass Spectrometry data for 4-Hydroxy-2-nitrobenzaldehyde. Data sourced from
PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and *3C NMR data for 4-Hydroxy-2-nitrobenzaldehyde are not readily
available in the cited literature. Predicted data based on structure-spectra correlations for
similar aromatic compounds are presented for illustrative purposes.

H NMR (Predicted)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~10.0 Singlet 1H Aldehyde (-CHO)
~8.0 Doublet 1H Aromatic C-H
~7.5 Doublet 1H Aromatic C-H
~7.3 Singlet 1H Aromatic C-H
~5.0-6.0 Broad Singlet 1H Hydroxyl (-OH)

Table 2: Predicted 'H NMR data for 4-Hydroxy-2-nitrobenzaldehyde.

13C NMR (Predicted)
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Chemical Shift (ppm) Assighment

~190 Aldehyde Carbonyl (C=0)
~160 Aromatic C-OH

~150 Aromatic C-NOz2
~135-115 Aromatic C-H and C-C

Table 3: Predicted 13C NMR data for 4-Hydroxy-2-nitrobenzaldehyde.

Infrared (IR) Spectroscopy

A detailed experimental IR peak list for 4-Hydroxy-2-nitrobenzaldehyde is not available in the
searched literature. The expected characteristic absorption bands are listed below based on
the functional groups present in the molecule.

Wavenumber (cm~12) Vibration Type Functional Group
3500-3200 (broad) O-H Stretch Hydroxyl (-OH)
3100-3000 C-H Stretch (aromatic) Aromatic Ring
1710-1685 C=0 Stretch Aldehyde (-CHO)
1600-1450 C=C Stretch (aromatic) Aromatic Ring
1550-1475 N-O Asymmetric Stretch Nitro (-NOz2)
1360-1290 N-O Symmetric Stretch Nitro (-NOz2)

Table 4: Expected Infrared absorption bands for 4-Hydroxy-2-nitrobenzaldehyde.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 4-Hydroxy-2-
nitrobenzaldehyde are provided below. These are generalized procedures based on common
practices for similar aromatic compounds.
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NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 4-Hydroxy-2-nitrobenzaldehyde is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCls, or
deuterated dimethyl sulfoxide, DMSO-de) in a standard 5 mm NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added for chemical shift
calibration.

o Data Acquisition:

o H NMR: The *H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR
spectrometer. Key parameters include a sufficient number of scans to achieve a good
signal-to-noise ratio, a spectral width covering the expected range of proton chemical
shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

o 13C NMR: The 8C NMR spectrum is acquired on the same instrument, typically operating
at a frequency of 75, 100, or 125 MHz. Proton decoupling is employed to simplify the
spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm)
is used.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) powder in an agate mortar. The mixture is then compressed under high pressure to
form a thin, transparent pellet.

o Nujol Mull: A small amount of the solid is ground to a fine paste with a drop of Nujol
(mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform
Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is
recorded and automatically subtracted from the sample spectrum. The spectrum is typically
scanned over the mid-IR range of 4000-400 cm~1.

Mass Spectrometry (MS)
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e Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or
acetonitrile) is introduced into the mass spectrometer, often via a gas chromatography (GC)
system for separation from any impurities.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
4-Hydroxy-2-nitrobenzaldehyde.
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Need Custom Synthesis?

Workflow for Spectroscopic Analysis

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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